molecular formula C23H22N2O6S B11630209 4-{[2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenoxy]methyl}benzoic acid

4-{[2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenoxy]methyl}benzoic acid

Cat. No.: B11630209
M. Wt: 454.5 g/mol
InChI Key: BVZDVHBLSQVAHM-ZVHZXABRSA-N
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Description

4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imino group: This step involves the reaction of an amine with an aldehyde or ketone to form an imine (Schiff base).

    Introduction of the sulfonamido group: This can be achieved by reacting the imine with a sulfonyl chloride in the presence of a base.

    Benzoic acid formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy and sulfonamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The imino group can form reversible covalent bonds with nucleophilic sites in biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Shares the imino and methoxy groups but lacks the sulfonamido and benzoic acid moieties.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar imino group but differs in the overall structure and functional groups.

Uniqueness

4-({2-METHOXY-4-[(E)-[(4-METHYLBENZENESULFONAMIDO)IMINO]METHYL]PHENOXY}METHYL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonamido and benzoic acid groups sets it apart from other similar compounds, providing a broader range of interactions and applications.

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

4-[[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C23H22N2O6S/c1-16-3-10-20(11-4-16)32(28,29)25-24-14-18-7-12-21(22(13-18)30-2)31-15-17-5-8-19(9-6-17)23(26)27/h3-14,25H,15H2,1-2H3,(H,26,27)/b24-14+

InChI Key

BVZDVHBLSQVAHM-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC

Origin of Product

United States

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